molecular formula C8H9NO2 B554712 N-Phenylglycine CAS No. 103-01-5

N-Phenylglycine

Cat. No. B554712
CAS RN: 103-01-5
M. Wt: 151,16 g/mole
InChI Key: NPKSPKHJBVJUKB-UHFFFAOYSA-N
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Description

N-Phenylglycine is an organic compound with the formula C6H5NHCH2CO2H . This white solid is known as the industrial precursor to indigo dye . It is a non-proteinogenic alpha amino acid related to sarcosine, but with an N-phenyl group in place of N-methyl .


Synthesis Analysis

N-Phenylglycine is prepared by the Strecker reaction involving the reaction of formaldehyde, hydrogen cyanide, and aniline . The resulting amino nitrile is hydrolyzed to give the carboxylic acid .


Molecular Structure Analysis

The molecular formula of N-Phenylglycine is C8H9NO2 . Its average mass is 151.163 Da and its monoisotopic mass is 151.063324 Da .


Chemical Reactions Analysis

N-Phenylglycine has been used for many years as an efficient biocompatible co-initiator in initiating radical photopolymerization . Several glycine derivatives with closed carboxyl groups as co-initiators could compete or even work better than N-Phenylglycine in initiating photopolymerization in the presence of camphorquinone .


Physical And Chemical Properties Analysis

N-Phenylglycine has a density of 1.3±0.1 g/cm3, a boiling point of 359.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 63.8±3.0 kJ/mol and its flash point is 170.9±23.2 °C . It has a molar refractivity of 42.1±0.3 cm3 .

Scientific Research Applications

  • Photoinitiation Abilities : N-Phenylglycine is used as a co-initiator in photopolymerization processes. It can generate radicals under UV or visible light irradiation, aiding in the initiation of free radical photopolymerization of acrylates and cationic photopolymerization of epoxides and divinyl ethers (Zhang et al., 2018).

  • Structural and Spectroscopic Applications : Studies of the crystal structure and vibrational properties of potassium dl-phenylglycinate (PGLYK) provide insights into the structural aspects of phenylglycine. This includes intramolecular hydrogen bonds and intermolecular contacts which may contribute to molecular packing (Ilczyszyn et al., 2009).

  • Applications in Medicinal Chemistry : Phenylglycine-type amino acids occur in a variety of peptide natural products, including antibiotics and biologically active peptides. The study of their biosynthesis and incorporation into these compounds is important for medicinal chemistry (Al Toma et al., 2015).

  • Fermentative Production Techniques : Genetic engineering approaches have been developed for the fermentative production of phenylglycines, which are significant in the fine chemical industry, particularly as precursors for the production of β-lactam antibiotics (Moosmann et al., 2020).

  • Polymer Synthesis : N-Phenylglycine has been used in the synthesis of novel conducting polyaniline copolymers with aniline, showing varied solubility, conductivity, and yield depending on the feed ratio of N-phenylglycine (Lei & Su, 2007).

  • Biocatalysis and Enzyme Technology : The study of the aminotransferase PglE involved in the biosynthesis of L-phenylglycine, an important component in several antibiotics, highlights the potential of enzyme technology in drug production (Osipenkov et al., 2017).

  • Electrochemical Applications : The electrochemical polymerization of N-phenylglycine has been explored for applications like glucose sensing, where glucose oxidase is immobilized on poly(N-phenylglycine) films for amperometric glucose sensing (Homma et al., 2014).

Safety And Hazards

When handling N-Phenylglycine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation . Keep the container tightly closed in a dry and well-ventilated place .

Future Directions

N-Phenylglycine has been used for many years as an efficient biocompatible co-initiator in initiating radical photopolymerization . Apart from that, very few amino acid co-initiators have been proposed to exhibit the comparable ability with N-Phenylglycine . Unlike N-Phenylglycine with a free carboxyl group, several glycine derivatives with closed carboxyl groups as co-initiators could compete or even work better than N-Phenylglycine in initiating photopolymerization in the presence of camphorquinone . This indicates the wide substrate adaptability and being a class of robust co-initiators with potential application in the preparation of biohydrogels .

properties

IUPAC Name

2-anilinoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKSPKHJBVJUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10265-69-7 (hydrochloride salt), 19525-59-8 (potassium salt)
Record name N-Phenylglycine
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DSSTOX Substance ID

DTXSID2047016
Record name N-Phenylglycine
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylglycine

CAS RN

103-01-5
Record name N-Phenylglycine
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Record name N-Phenylglycine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-phenyl-
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Record name N-Phenylglycine
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Record name N-phenylglycine
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Record name N-PHENYLGLYCINE
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Synthesis routes and methods

Procedure details

475 g of chloracetic acid (5 moles) are heated with 930 g aniline (10 moles) in 2 l water for 1.5 h to 100° C. After cooling, the N-phenylglycine formed is suctioned off and washed with water. Yield is 468 g (=62% with respect to the chloracetic acid).
Quantity
475 g
Type
reactant
Reaction Step One
Quantity
930 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,770
Citations
J Zhang, J Lalevée, X Mou, F Morlet-Savary… - …, 2018 - ACS Publications
… In this research, the photochemistry of N-phenylglycine under the UV LED at 392 nm is … the direct photodecomposition of N-phenylglycine. In addition, N-phenylglycine can also interact …
Number of citations: 39 pubs.acs.org
T Wu, Z Lin, H Wu, C Zhu, T Komiyama, J Shi… - Separation and …, 2022 - Elsevier
… In this study, poly-N-phenylglycine (PNPG) particles were firstly used to capture gold with adsorption capacity (1356.78 mg⋅g −1 ) and good sensitivity to Au(III) in low-concentration …
Number of citations: 25 www.sciencedirect.com
HJ Kim, H Choi, AK Sharma, WG Hong, K Shin… - Journal of Hazardous …, 2021 - Elsevier
… We report on recyclable Cu(II) adsorbent of deprotonated poly-N-phenylglycine nanofibers (d-PPG NFs)-grafted reduced graphene oxide (rGO) sheets intercalated with Fe 3 O 4 …
Number of citations: 29 www.sciencedirect.com
X Lei, Z Su - Materials Letters, 2007 - Elsevier
… To our knowledge there is no report about the polymerization of N-phenylglycine (PG), which … In this paper, poly(N-phenylglycine) (PPG) and poly(An-co-PG) were successfully prepared …
Number of citations: 22 www.sciencedirect.com
BP Jiang, L Zhang, XL Guo, XC Shen, Y Wang, Y Zhu… - Small, 2017 - Wiley Online Library
… In this study, a new class of polymeric photothermal agents based on poly(N-phenylglycine) (… PNPG is obtained via polymerization of N-phenylglycine (NPG). Carboxylate functionality of …
Number of citations: 99 onlinelibrary.wiley.com
A Al Mousawi, P Garra, M Schmitt, J Toufaily… - …, 2018 - ACS Publications
… PI) in combination with an amino acid (N-phenylglycine) for the free radical polymerization (FRP) … Also interestingly, a charge transfer complex (CTC) between N-phenylglycine NPG and …
Number of citations: 91 pubs.acs.org
RS Chen, RL Bowen - Journal of Adhesion Science and …, 1989 - Taylor & Francis
… The present paper reveals the discovery that a much more simple and available compound, N-phenylglycine, can be substituted for NTG-GMA without a sacrifice in bond strength. …
Number of citations: 17 www.tandfonline.com
AD Johnston, E Asmussen… - Journal of Dental …, 1989 - journals.sagepub.com
Using bond strength measurements, we investigated a number of related compounds in order to elucidate the role of the surface-active ingredient, N-phenylglycine (NPG), in …
Number of citations: 24 journals.sagepub.com
Z Lin, T Wu, J Shi, B Zhou, C Zhu, Y Wang… - ACS Sustainable …, 2020 - ACS Publications
… First, an artificial photothermal membrane with poly(N-phenylglycine) (PNPG) was conveniently prepared by vacuum filtration. Then, combined with the three-dimensional heat …
Number of citations: 25 pubs.acs.org
T Wu, Z Lin, Y Zhang, N Kanazawa, T Komiyama… - Separation and …, 2023 - Elsevier
Poly-N-phenylglycine (PNPG) decorated with multi-walled carbon nanotube (MWCNT) composite membranes having high stability was easily prepared using ultrasound-aided vacuum-…
Number of citations: 2 www.sciencedirect.com

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